(5E)-5-hydrazinylidene-7-phenyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one
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Overview
Description
7-Phenyl-2,6,7,8-tetrahydro-3,5-cinnolinedione 5-hydrazone is a complex organic compound that belongs to the class of cinnolines. Cinnolines are heterocyclic aromatic organic compounds that contain a benzene ring fused to a pyridazine ring. This particular compound is characterized by the presence of a phenyl group at the 7th position and a hydrazone group at the 5th position, making it a unique derivative of cinnolinedione.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Phenyl-2,6,7,8-tetrahydro-3,5-cinnolinedione 5-hydrazone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cinnolinedione Core: The initial step involves the cyclization of appropriate precursors to form the cinnolinedione core. This can be achieved through the reaction of a substituted benzaldehyde with hydrazine hydrate under acidic conditions.
Introduction of the Phenyl Group: The phenyl group is introduced at the 7th position through a Friedel-Crafts acylation reaction, using phenyl chloride and a Lewis acid catalyst such as aluminum chloride.
Formation of the Hydrazone Group: The final step involves the reaction of the cinnolinedione derivative with hydrazine to form the hydrazone group at the 5th position.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-Phenyl-2,6,7,8-tetrahydro-3,5-cinnolinedione 5-hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced hydrazone derivatives.
Substitution: Formation of substituted cinnolinedione derivatives.
Scientific Research Applications
7-Phenyl-2,6,7,8-tetrahydro-3,5-cinnolinedione 5-hydrazone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of novel materials and chemical sensors.
Mechanism of Action
The mechanism of action of 7-Phenyl-2,6,7,8-tetrahydro-3,5-cinnolinedione 5-hydrazone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and metabolism.
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydroquinoline: A structurally related compound with similar heterocyclic features.
2,4,6,7-Tetrasubstituted-2,3-dihydropyrimidines: Compounds with similar biological activities and synthetic routes.
Uniqueness
7-Phenyl-2,6,7,8-tetrahydro-3,5-cinnolinedione 5-hydrazone is unique due to its specific substitution pattern and the presence of both phenyl and hydrazone groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H14N4O |
---|---|
Molecular Weight |
254.29 g/mol |
IUPAC Name |
(5E)-5-hydrazinylidene-7-phenyl-2,6,7,8-tetrahydrocinnolin-3-one |
InChI |
InChI=1S/C14H14N4O/c15-16-12-6-10(9-4-2-1-3-5-9)7-13-11(12)8-14(19)18-17-13/h1-5,8,10H,6-7,15H2,(H,18,19)/b16-12+ |
InChI Key |
PUKVALDTEYMUKO-FOWTUZBSSA-N |
Isomeric SMILES |
C1C(C/C(=N\N)/C2=CC(=O)NN=C21)C3=CC=CC=C3 |
Canonical SMILES |
C1C(CC(=NN)C2=CC(=O)NN=C21)C3=CC=CC=C3 |
Origin of Product |
United States |
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